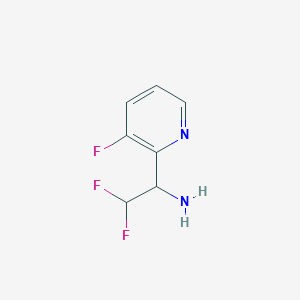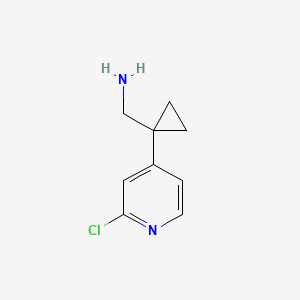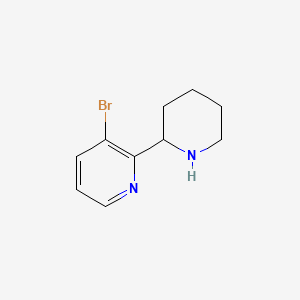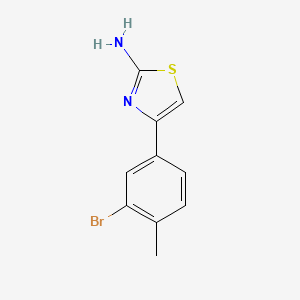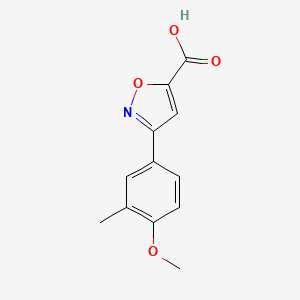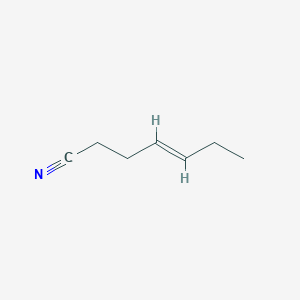
Hept-4-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hept-4-enenitrile is an organic compound with the molecular formula C7H11N. It is characterized by a seven-carbon chain with a nitrile group (-CN) at the fourth position and a double bond between the fourth and fifth carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Hept-4-enenitrile can be synthesized through several methods:
From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions can produce this compound.
From Amides: Dehydrating amides by heating them with phosphorus (V) oxide can yield nitriles.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydration of amides or the substitution of halogenoalkanes. These methods are chosen for their efficiency and scalability.
化学反応の分析
Types of Reactions
Hept-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
科学的研究の応用
Hept-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers and other industrial chemicals .
作用機序
The mechanism by which hept-4-enenitrile exerts its effects involves its reactivity with various chemical reagents. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The double bond also provides a site for addition reactions. These properties make it a versatile compound in organic synthesis.
類似化合物との比較
Hept-4-enenitrile can be compared with other nitriles and alkenes:
Butanenitrile: Similar in structure but lacks the double bond, making it less reactive in certain types of reactions.
Hex-3-enenitrile: Similar but with a shorter carbon chain, affecting its physical properties and reactivity.
Oct-4-enenitrile: Longer carbon chain, which can influence its solubility and boiling point .
This compound’s unique combination of a nitrile group and a double bond makes it particularly useful in synthetic chemistry, offering a balance of reactivity and stability.
特性
分子式 |
C7H11N |
|---|---|
分子量 |
109.17 g/mol |
IUPAC名 |
(E)-hept-4-enenitrile |
InChI |
InChI=1S/C7H11N/c1-2-3-4-5-6-7-8/h3-4H,2,5-6H2,1H3/b4-3+ |
InChIキー |
SSSHLJHNVHOOQF-ONEGZZNKSA-N |
異性体SMILES |
CC/C=C/CCC#N |
正規SMILES |
CCC=CCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


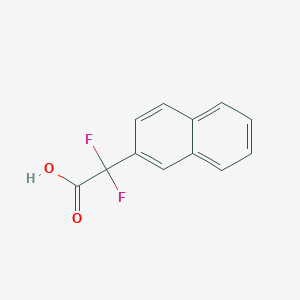
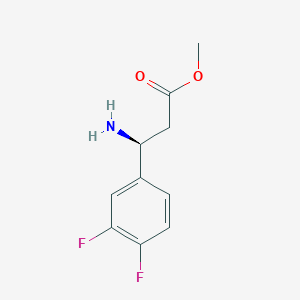
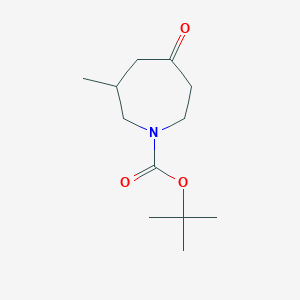
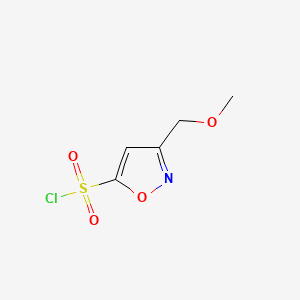
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
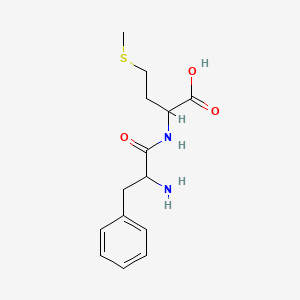
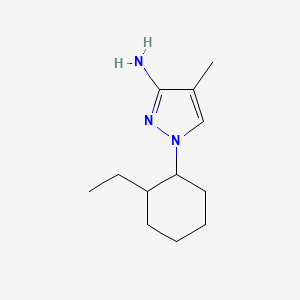
![3-[5-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13541980.png)
